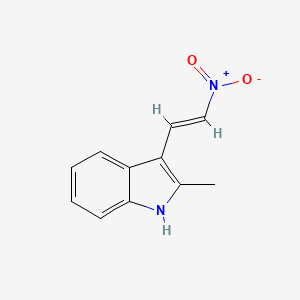

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole

概要

説明

Synthesis Analysis

The synthesis of similar compounds, such as 2-(2’-nitrovinyl)indoles, has been reported. The process involves the condensation of 2-formylindoles with nitroalkanes in the presence of ammonium chloride .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, an organocatalytic enantioselective cascade Michael/hemiketalization/retro‐aldol reaction of 2‐[(E)‐2‐nitrovinyl]phenols has been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “(E)-3-Methyl-2-(2-nitrovinyl)thiophene” has a molecular weight of 169.2 g/mol .

科学的研究の応用

Antifungal and Antimicrobial Properties : One of the primary applications of nitrovinylindoles, including (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, is their antifungal and antimicrobial activity. Canoira et al. (1989) found that certain nitrovinylindoles demonstrate significant antifungal activity against Candida albicans, comparable to ketoconazole, and show high activity against Trichomonas vaginalis, similar to metronidazole (Canoira et al., 1989). Gatti et al. (1981) also reported the in vitro antibacterial activity of various nitrovinyl derivatives against Gram-positive bacteria, indicating their potential in developing new antimicrobial agents (Gatti et al., 1981).

Synthesis and Structural Analysis : Several studies have been conducted on the synthesis and structural analysis of nitrovinylindoles, providing insights into their chemical properties and potential applications. For example, Fonseca et al. (1988) performed a structural study of nitrovinylindoles, revealing that molecules of these compounds are associated, forming charge-transfer complexes, which might influence their biological activity (Fonseca et al., 1988). Baron et al. (2012) reported a solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole by ultrasound activation, highlighting a synthetic approach that avoids preliminary NH protection (Baron et al., 2012).

Potential in Material Science : The structural properties of nitrovinylindoles, such as this compound, make them interesting candidates for material science applications. Sonar et al. (2005) conducted a study on the crystal structure of related compounds, noting how the indole rings are planar and the vinyl groups lie out of the indole planes, which might influence their physical properties and applications in material sciences (Sonar et al., 2005).

Pharmaceutical Synthesis and Derivatives : Nitrovinylindoles, including this compound, have been used in the synthesis of various pharmaceuticals and chemical derivatives. Aksenov et al. (2019) described a synthetic approach toward indole derivatives bearing a 2-nitroethyl group and polar azole moiety, which involves conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles followed by cyclocondensation, indicating its potential in the development of new medications or chemical agents (Aksenov et al., 2019).

作用機序

Target of Action

Compounds with similar nitrovinyl groups have been reported to interact with various biological targets, including enzymes and receptors . The specific role of these targets can vary widely, depending on the biological context and the specific compound involved.

Mode of Action

Nitrovinyl compounds are known to undergo various chemical reactions, such as the henry reaction , which involves the combination of a nitroalkane and an aldehyde or ketone in the presence of a base to form β-nitro alcohols. This reaction could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Nitrovinyl compounds have been implicated in various biochemical processes, including the nitroaldol condensation reaction . This reaction involves the coupling of a nitroalkane and an aldehyde, which could potentially affect various biochemical pathways.

Pharmacokinetics

A related compound, (e)-2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene, has been reported to have high gastrointestinal absorption and to be a permeant of the blood-brain barrier . These properties could potentially influence the bioavailability of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.

Result of Action

Related nitrovinyl compounds have been reported to have antiproliferative effects in certain cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of a related compound, furvina, was found to be significantly affected by temperature . This suggests that the action, efficacy, and stability of this compound could also be influenced by environmental conditions such as temperature.

Safety and Hazards

将来の方向性

The future directions in the research of similar compounds involve the development of more effective NLRP3 inflammasome inhibitors based on this chemical scaffold . Additionally, the synthesis and pro-apoptotic effects of nitrovinylanthracenes and related compounds in chronic lymphocytic leukaemia (CLL) and Burkitt’s lymphoma (BL) have been studied .

特性

IUPAC Name |

2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSVTKXSWKXFDC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267224 | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122631-40-7 | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122631-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[imino(3-nitrophenyl)methyl]amino}ethyl)-3-nitrobenzenecarboximidamide dihydrochloride](/img/structure/B7776029.png)

![N-[(benzyloxy)carbonyl]leucylalanine](/img/structure/B7776053.png)